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molecular formula C20H23ClN2O B8385927 1-[2-(4-Chlorophenyl)-ethyl]-4-(4-methylbenzoyl)-piperazine

1-[2-(4-Chlorophenyl)-ethyl]-4-(4-methylbenzoyl)-piperazine

Cat. No. B8385927
M. Wt: 342.9 g/mol
InChI Key: IPBRFUZGLJYPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04804661

Procedure details

A solution of 18.6 g of p-methylbenzoyl chloride in 30 ml of methylene chloride is added dropwise, over a period of 15 minutes, to a solution, stirred at room temperature, of 22.4 g of 1-[2-(4-chlorophenyl)-ethyl]-piperazine and 12.1 g of triethylamine in 200 ml of methylene chloride. The reaction mixture is stirred overnight at room temperature. The reaction solution is diluted with 100 ml of methylene chloride, washed with 2N NaOH and with water, dried over sodium sulphate and concentrated to dryness by evaporation. The residue is recrystallised twice from alcohol. 1-[2-(4-chlorophenyl)-ethyl]-4-(4-methylbenzoyl)-piperazine having a melting point of 105°-106° is thus obtained.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][N:20]2[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]2)=[CH:14][CH:13]=1.C(N(CC)CC)C>C(Cl)Cl>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][N:20]2[CH2:21][CH2:22][N:23]([C:6](=[O:7])[C:5]3[CH:9]=[CH:10][C:2]([CH3:1])=[CH:3][CH:4]=3)[CH2:24][CH2:25]2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
CC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCN1CCNCC1
Name
Quantity
12.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2N NaOH and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised twice from alcohol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCN1CCN(CC1)C(C1=CC=C(C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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